trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol
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Overview
Description
trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol: is a chemical compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with a 3-fluoro-4-methylphenyl group in the trans configuration. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-fluoro-4-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions using a suitable base such as sodium hydroxide or potassium hydroxide.
Reaction Mechanism: The aldol condensation reaction between cyclohexanone and 3-fluoro-4-methylbenzaldehyde forms an intermediate, which is then reduced to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting various biochemical pathways to produce desired effects.
Comparison with Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)cyclohexanone
- 2-(3-Fluoro-4-methylphenyl)cyclohexane
- 2-(3-Fluoro-4-methylphenyl)cyclohexanol (cis isomer)
Comparison:
- trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol is unique due to its trans configuration, which can influence its chemical reactivity and biological activity compared to its cis isomer.
- The presence of the fluoro and methyl groups on the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C13H17FO |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3 |
InChI Key |
RFQUHYMYBBOESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCC2O)F |
Origin of Product |
United States |
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